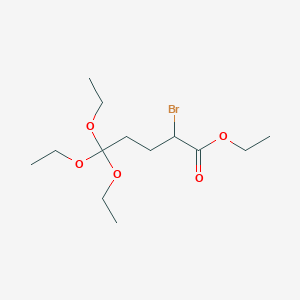
Ethyl 2-bromo-5,5,5-triethoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-5,5,5-triethoxypentanoate is an organic compound with the molecular formula C11H21BrO5. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5,5,5-triethoxypentanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of ethyl 5,5,5-triethoxypentanoate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethyl 2-hydroxy-5,5,5-triethoxypentanoate or ethyl 2-amino-5,5,5-triethoxypentanoate.
Reduction: Ethyl 2-bromo-5,5,5-triethoxypentanol.
Oxidation: Ethyl 2-bromo-5,5,5-triethoxypentanoic acid.
Scientific Research Applications
Ethyl 2-bromo-5,5,5-triethoxypentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5,5,5-triethoxypentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different products that can interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-5,5,5-trimethoxypentanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Ethyl 2-chloro-5,5,5-triethoxypentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-4,4,4-triethoxybutanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl 2-bromo-5,5,5-triethoxypentanoate is unique due to the presence of three ethoxy groups and a bromine atom, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
113278-27-6 |
|---|---|
Molecular Formula |
C13H25BrO5 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
ethyl 2-bromo-5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H25BrO5/c1-5-16-12(15)11(14)9-10-13(17-6-2,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
IRFFIDDNDXBDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(OCC)(OCC)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















